molecular formula C9H15Br B14278642 1-(Bromomethyl)cyclooct-1-ene CAS No. 139615-92-2

1-(Bromomethyl)cyclooct-1-ene

Cat. No.: B14278642
CAS No.: 139615-92-2
M. Wt: 203.12 g/mol
InChI Key: PSBUUIZEZFZIIJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclooct-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclooctene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclooct-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclooctene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position of the cyclooctene ring .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cyclooct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Cyclooct-1-en-1-ol
  • Cyclooctadiene
  • Cyclooct-1-en-1-carboxylic acid

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclooct-1-ene involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the ring strain in the cyclooctene ring, which affects the stability of intermediates and transition states .

Comparison with Similar Compounds

  • 1-(Bromomethyl)cyclopent-1-ene
  • 1-(Bromomethyl)cyclohex-1-ene
  • 1-(Bromomethyl)cyclohept-1-ene

Comparison: 1-(Bromomethyl)cyclooct-1-ene is unique due to its eight-membered ring structure, which imparts distinct reactivity compared to smaller ring analogs. The increased ring strain in cyclooctene enhances its reactivity in elimination and substitution reactions, making it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)cyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBUUIZEZFZIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50769655
Record name 1-(Bromomethyl)cyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50769655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139615-92-2
Record name 1-(Bromomethyl)cyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50769655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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